molecular formula C9H8N2O2 B12073784 3-Ethynyl-5-nitro-benzylamine

3-Ethynyl-5-nitro-benzylamine

Cat. No.: B12073784
M. Wt: 176.17 g/mol
InChI Key: IMGPDNWKNNEXTD-UHFFFAOYSA-N
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Description

3-Ethynyl-5-nitro-benzylamine: is an organic compound characterized by the presence of an ethynyl group, a nitro group, and a benzylamine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-nitro-benzylamine typically involves multi-step organic reactions starting from commercially available benzene derivatives. One common synthetic route includes:

    Ethynylation: The addition of an ethynyl group can be achieved via Sonogashira coupling, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and ethynylation steps, and the employment of more efficient catalysts and solvents to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-nitro-benzylamine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Ethynyl-5-nitro-benzylamine serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitro group can be used as a bioisostere for studying the effects of nitroaromatic compounds on biological systems.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the ethynyl group can enhance the compound’s ability to interact with biological targets.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-nitro-benzylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-4-nitro-benzylamine
  • 3-Ethynyl-5-nitro-aniline
  • 3-Ethynyl-5-nitro-benzaldehyde

Comparison

Compared to similar compounds, 3-Ethynyl-5-nitro-benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. For instance, the presence of the benzylamine moiety can enhance its solubility in aqueous solutions and its ability to form hydrogen bonds, making it more suitable for certain biological applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(3-ethynyl-5-nitrophenyl)methanamine

InChI

InChI=1S/C9H8N2O2/c1-2-7-3-8(6-10)5-9(4-7)11(12)13/h1,3-5H,6,10H2

InChI Key

IMGPDNWKNNEXTD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)CN)[N+](=O)[O-]

Origin of Product

United States

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